molecular formula C22H23N3O6 B11296600 Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11296600
M. Wt: 425.4 g/mol
InChI Key: RXQUEENFWSBNQX-UHFFFAOYSA-N
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Description

The compound contains a 3,4,5-trimethoxyphenyl group, which is a versatile pharmacophore known for its bioactivity . This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with o-phenylenediamine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Comparison with Similar Compounds

Ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the trimethoxyphenyl group, which contributes to their bioactivity, but differ in their overall structure and specific applications.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O6/c1-5-31-21(27)17-18(12-10-15(28-2)19(30-4)16(11-12)29-3)25-14-9-7-6-8-13(14)23-22(25)24-20(17)26/h6-11,17-18H,5H2,1-4H3,(H,23,24,26)

InChI Key

RXQUEENFWSBNQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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